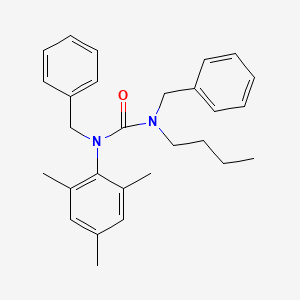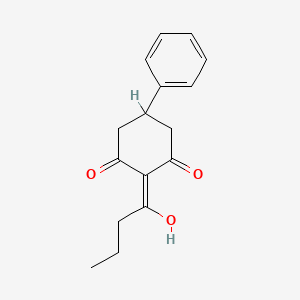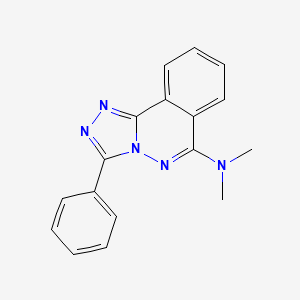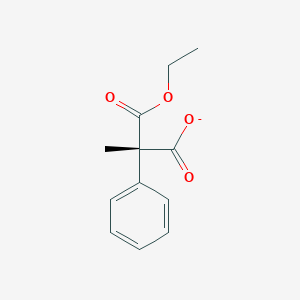![molecular formula C9H11ClO B14392480 [1-(Chloromethoxy)ethyl]benzene CAS No. 88023-77-2](/img/structure/B14392480.png)
[1-(Chloromethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Chloromethoxy)ethyl]benzene: is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chloromethoxy group is attached to the ethyl side chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Chloromethoxy)ethyl]benzene typically involves the reaction of benzene with chloromethyl ethyl ether under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation process. The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: [1-(Chloromethoxy)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of this compound can lead to the formation of [1-(Methoxy)ethyl]benzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: [1-(Hydroxymethoxy)ethyl]benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [1-(Methoxy)ethyl]benzene.
Aplicaciones Científicas De Investigación
Chemistry: [1-(Chloromethoxy)ethyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of chloromethoxy groups on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of [1-(Chloromethoxy)ethyl]benzene involves its interaction with specific molecular targets. The chloromethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
[1-(Methoxy)ethyl]benzene: Similar structure but lacks the chlorine atom.
[1-(Hydroxymethoxy)ethyl]benzene: Formed by substitution of the chlorine atom with a hydroxyl group.
[1-(Chloromethoxy)propyl]benzene: Similar structure but with a propyl side chain instead of an ethyl side chain.
Uniqueness: [1-(Chloromethoxy)ethyl]benzene is unique due to the presence of the chloromethoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propiedades
Número CAS |
88023-77-2 |
|---|---|
Fórmula molecular |
C9H11ClO |
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-(chloromethoxy)ethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clave InChI |
CJIUXPHNZMDQEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Chloro(dimethyl)silyl]propan-1-amine](/img/structure/B14392397.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)




methyl}phosphonic acid](/img/structure/B14392427.png)
![2-[Diethyl(fluoro)silyl]-N,N-diethylpropan-1-amine](/img/structure/B14392433.png)

![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)


